3-(2-Hydroxyethoxy)benzonitrile
Overview
Description
3-(2-Hydroxyethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dye-Sensitized Solar Cells
Benzonitrile derivatives, such as 3-(2-Hydroxyethoxy)benzonitrile, have been found beneficial in the field of solar energy, particularly in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs. This usage represents an important step toward economical and stable device fabrication for commercial purposes (Latini et al., 2014).
Electrochemical Studies in Aprotic Solution
In electrochemical research, certain hydroxybenzonitrile compounds have demonstrated efficiency as proton donors in aprotic solutions. Their unique reduction properties make them useful for studying the reduction of other compounds in non-aqueous environments (Sokolová et al., 2012).
Phototoxicity in Dermatological Applications
In dermatology, specific benzonitrile derivatives, like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, have been developed as nonsteroidal androgen receptor antagonists. These compounds are used for sebum control and treating androgenetic alopecia, demonstrating potency, selectivity, and reduced risk of systemic side effects (Li et al., 2008).
Analytical Chemistry and Toxicology
Hydroxybenzonitrile compounds are relevant in analytical chemistry, particularly in assays developed for diagnosing acute poisoning by chlorophenoxy and benzonitrile herbicides. Their detection and measurement in biological specimens are crucial for understanding toxicological impacts (Flanagan & Ruprah, 1989).
Organic Synthesis
In organic synthesis, 2-alkynylbenzonitrile derivatives have shown potential for generating various organic compounds through cyclization reactions. These methods are significant for developing novel synthetic routes in organic chemistry (Wu et al., 1999).
Ionic Liquids and Solvent Studies
Benzonitrile derivatives are useful in studying ionic liquids. Their sensitivity to chemical and electrostatic characteristics makes them suitable probes for monitoring the local structure and solvation in molecular solvents (Zhang et al., 2013).
Biodegradation and Environmental Studies
The study of microbial degradation of aromatic nitriles, including benzonitrile herbicides, has provided insights into degradation pathways, persistent metabolites, and involved degrader organisms. This research is vital for understanding the environmental impact and biodegradation processes of these compounds (Harper, 1977).
Properties
IUPAC Name |
3-(2-hydroxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPUMGIECCOLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481146 | |
Record name | 3-(2-hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-93-5 | |
Record name | 3-(2-hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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